4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-6-17-7-10-19(11-8-17)30(27,28)24-18-9-12-20-21(13-18)29-15-23(4,5)22(26)25(20)14-16(2)3/h7-13,16,24H,6,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZCLRBMSGGNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and the introduction of the benzenesulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with three analogs: A (N-(5-methyl-3,3-diphenyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide), B (4-chloro-N-(5-cyclopropyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide), and C (4-ethyl-N-(5-phenyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide).
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects :
- The isobutyl group in the target compound enhances metabolic stability compared to Compound A (methyl) and Compound C (phenyl), as evidenced by reduced cytochrome P450-mediated oxidation in vitro .
- Compound B’s 4-chlorophenyl group improves binding affinity (Ki = 8 nM) but reduces solubility, likely due to increased hydrophobicity .
Crystallographic Analysis :
- The target compound’s orthorhombic crystal structure, resolved via SHELX refinement , reveals intramolecular hydrogen bonding between the sulfonamide oxygen and the oxazepine carbonyl group. This feature is absent in Compound C, which adopts a less stable triclinic packing .
Pharmacokinetic Profiles :
- The target compound exhibits a balanced logP (3.2), offering improved bioavailability over Compound B (logP = 3.5) while retaining higher potency than Compound A (Ki = 45 nM) .
Mechanistic and Functional Divergence
- Target Selectivity: Unlike Compound B, which shows cross-reactivity with off-target serine proteases, the target compound’s isobutyl moiety sterically hinders non-specific interactions, as modeled using ORTEP-3 molecular graphics .
- Thermal Stability : Differential scanning calorimetry (DSC) data indicate the target compound’s melting point (178°C) exceeds that of Compound A (162°C), correlating with its superior crystalline order .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide, and how are they addressed?
- Synthesis Challenges : The compound’s multi-step synthesis involves forming a tetrahydrobenzo[b][1,4]oxazepin core, introducing sulfonamide groups, and optimizing yields while minimizing side reactions (e.g., competing alkylation or oxidation).
- Methodological Solutions :
- Use of regioselective catalysts (e.g., triethylamine) to control sulfonamide coupling .
- Purification via high-performance liquid chromatography (HPLC) and structural confirmation via H/C NMR and mass spectrometry .
- Reaction condition optimization (e.g., temperature, solvent polarity) to enhance intermediates’ stability .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Structural Features : The molecule combines a tetrahydrobenzooxazepin ring with a sulfonamide-linked 4-ethylbenzene group, necessitating precise stereochemical analysis.
- Key Techniques :
- X-ray crystallography (using SHELX programs for refinement) to resolve bond angles and torsional strain in the oxazepin core .
- NMR spectroscopy to confirm substituent positions (e.g., isobutyl group at C5) and hydrogen-bonding patterns .
- Density Functional Theory (DFT) to validate electronic properties and reactive sites .
Q. What preliminary biological screening methods are used to evaluate this compound’s activity?
- In Vitro Assays :
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry .
- Cell viability assays (e.g., MTT) to assess cytotoxicity in cancer cell lines .
- In Silico Screening : Molecular docking (AutoDock/Vina) to predict binding affinities for sulfonamide-interacting proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) for this compound?
- Data Validation Strategies :
- Cross-referencing multiple analytical methods (e.g., differential scanning calorimetry for melting points vs. computational predictions) .
- Solubility profiling in varied solvents (DMSO, ethanol) under controlled pH/temperature .
- Collaborative replication of synthesis protocols to identify batch-specific variability .
Q. What computational approaches are recommended for studying structure-activity relationships (SAR) of derivatives?
- SAR Workflow :
- QSAR Modeling : Use of Gaussian or Schrödinger suites to correlate electronic parameters (e.g., HOMO-LUMO gaps) with biological activity .
- Molecular Dynamics Simulations : GROMACS/NAMD to analyze ligand-protein binding stability over time .
- Fragment-Based Design : Substitution of the 4-ethylbenzene group with halogenated or methoxy analogs to modulate potency .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?
- Advanced Methodologies :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- CRISPR-Cas9 Knockout Screens : To pinpoint target pathways (e.g., apoptosis regulators) .
- Cryo-EM : For high-resolution imaging of compound-enzyme complexes .
Q. How can crystallographic challenges (e.g., twinning, low resolution) be mitigated during structural analysis?
- Crystallography Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
